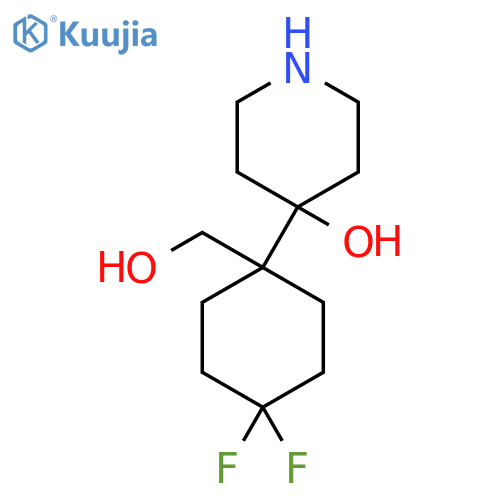

Cas no 2171907-48-3 (4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol)

4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol

- 4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol

- 2171907-48-3

- EN300-1647312

-

- インチ: 1S/C12H21F2NO2/c13-12(14)3-1-10(9-16,2-4-12)11(17)5-7-15-8-6-11/h15-17H,1-9H2

- InChIKey: JHXUFHPZIBWQMK-UHFFFAOYSA-N

- SMILES: FC1(CCC(CO)(CC1)C1(CCNCC1)O)F

計算された属性

- 精确分子量: 249.15403524g/mol

- 同位素质量: 249.15403524g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 52.5Ų

4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1647312-0.25g |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 0.25g |

$1209.0 | 2023-06-04 | ||

| Enamine | EN300-1647312-250mg |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 250mg |

$1209.0 | 2023-09-21 | ||

| Enamine | EN300-1647312-1000mg |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 1000mg |

$1315.0 | 2023-09-21 | ||

| Enamine | EN300-1647312-50mg |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 50mg |

$1104.0 | 2023-09-21 | ||

| Enamine | EN300-1647312-10.0g |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 10g |

$5652.0 | 2023-06-04 | ||

| Enamine | EN300-1647312-0.5g |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 0.5g |

$1262.0 | 2023-06-04 | ||

| Enamine | EN300-1647312-1.0g |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 1g |

$1315.0 | 2023-06-04 | ||

| Enamine | EN300-1647312-5.0g |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 5g |

$3812.0 | 2023-06-04 | ||

| Enamine | EN300-1647312-5000mg |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 5000mg |

$3812.0 | 2023-09-21 | ||

| Enamine | EN300-1647312-2500mg |

4-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]piperidin-4-ol |

2171907-48-3 | 2500mg |

$2576.0 | 2023-09-21 |

4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol 関連文献

-

1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-olに関する追加情報

4-4,4-Difluoro-1-(Hydroxymethyl)cyclohexylpiperidin-4-ol (CAS No. 2171907-48-3): A Comprehensive Overview

4-4,4-Difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol (CAS No. 2171907-48-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.

The chemical structure of 4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol is characterized by a piperidine ring substituted with a 4,4-difluorocyclohexyl group and a hydroxymethyl moiety. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a promising candidate for drug development. Recent studies have highlighted the importance of fluorine atoms in modulating the biological activity and metabolic stability of small molecules, which is particularly relevant in the context of this compound.

In terms of its synthesis, 4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol can be prepared through a multi-step process involving the selective introduction of fluorine atoms and the formation of the hydroxymethyl group. The synthetic route typically involves the use of advanced organic chemistry techniques such as transition metal-catalyzed reactions and protecting group strategies to ensure high yields and purity. The detailed synthetic protocol has been published in several peer-reviewed journals, providing valuable insights for researchers interested in replicating or modifying the synthesis.

The biological evaluation of 4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol has revealed its potential as a therapeutic agent for various diseases. In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary in vivo studies have shown that it can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions.

Beyond its anti-inflammatory properties, 4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol has also been investigated for its neuroprotective effects. Research has indicated that it can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanism by which this compound exerts its neuroprotective effects is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS) levels.

The pharmacokinetic profile of 4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol is another critical aspect that has been extensively studied. Preclinical data suggest that this compound has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Furthermore, it exhibits low toxicity and minimal side effects in animal models, which are important considerations for its potential clinical use.

In conclusion, 4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol (CAS No. 2171907-48-3) represents a promising lead compound in the development of new therapeutic agents for inflammatory and neurodegenerative diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical investigation. As research in this area continues to advance, it is likely that we will gain deeper insights into the full potential of this compound and its derivatives.

2171907-48-3 (4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol) Related Products

- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)

- 1537964-64-9(3-Amino-3-(1,2-thiazol-5-yl)butanamide)

- 900009-02-1(N-(1,3-benzothiazol-2-yl)-2-{6-(3,4,5-trimethoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)

- 824394-11-8(5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-)

- 885273-01-8(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)

- 2228754-33-2(1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)

- 921826-64-4(N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide)

- 875582-75-5(3-(1,3-dioxolan-2-yl)phenylmethanamine)

- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)

- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)